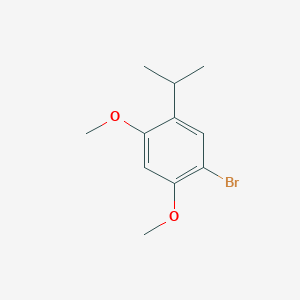

1-Bromo-5-isopropyl-2,4-dimethoxybenzene

Description

Contextualization within Halogenated Aromatic Ethers and Related Structural Motifs

1-Bromo-5-isopropyl-2,4-dimethoxybenzene belongs to the family of halogenated aromatic ethers. This class of compounds consists of an aromatic ring substituted with one or more halogen atoms and at least one alkoxy group (-OR). rsc.orgwikipedia.org The specific arrangement of functional groups on the benzene (B151609) ring of this compound—a bromine atom, an isopropyl group, and two methoxy (B1213986) groups—imparts a unique combination of steric and electronic properties that dictate its reactivity.

The two methoxy groups are strong activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. rsc.org The presence of the bromine atom provides a reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. The isopropyl group, being bulky, introduces steric hindrance that can influence the regioselectivity of reactions on the aromatic ring. This poly-substituted nature makes it a precisely designed precursor for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of Related Bromo-dimethoxybenzene Compounds Note: Data for the specific subject compound is limited; properties of closely related isomers are provided for context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromo-2,5-dimethoxybenzene | 25245-34-5 | C₈H₉BrO₂ | 217.06 | 130-131 (at 10 mmHg) sigmaaldrich.com |

| 1-Bromo-3,5-dimethoxybenzene | 20469-65-2 | C₈H₉BrO₂ | 217.06 | 246.0 (Predicted) chemdad.com |

| 1,5-Dibromo-2,4-dimethoxybenzene (B1586223) | 63148-56-1 | C₈H₈Br₂O₂ | 295.96 | Not Available |

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary importance of bromo-dimethoxybenzene derivatives lies in their utility as versatile intermediates in organic synthesis. The bromine atom serves as a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. Analogous compounds are widely used in various synthetic transformations, highlighting the potential reaction pathways for this compound.

For instance, compounds like 1-Bromo-3,5-dimethoxybenzene are used as starting materials in cross-coupling reactions to create pharmaceutical inhibitors. chemdad.com They can also undergo further modifications such as demethylation using reagents like boron tribromide (BBr₃) or additional substitutions like nitration. chemdad.com The closely related 2-Bromo-1,4-dimethoxybenzene is known to participate in aryne reactions, a powerful method for forming highly substituted aromatic systems. acs.org This reactivity underscores the potential of the bromo-dimethoxybenzene scaffold to act as a precursor to a wide array of complex molecules. These derivatives serve as crucial intermediates in the synthesis of compounds for medicinal chemistry and materials science. nbinno.comnih.gov

Table 2: Key Synthetic Applications of Bromo-dimethoxybenzene Analogues

| Analogue Compound | Reaction Type | Application / Product |

| 1-Bromo-3,5-dimethoxybenzene | Cross-coupling | Preparation of pharmaceutical inhibitors. chemdad.com |

| 1-Bromo-3,5-dimethoxybenzene | Multi-step synthesis | Used to prepare symmetrical benzimidazole (B57391) ruthenium complexes for photosensitizers. guidechem.com |

| 1-Bromo-2,5-dimethoxybenzene | Intermediate Synthesis | Used to prepare precursors for pharmaceuticals and materials with specific optical properties. sigmaaldrich.comnbinno.comfishersci.ca |

| 1,5-Dibromo-2,4-dimethoxybenzene | Intermediate Synthesis | An important intermediate for the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.gov |

Overview of Key Research Domains and Emerging Academic Interest

The structural motifs present in this compound place it at the intersection of several key research domains, primarily medicinal chemistry and materials science.

In medicinal chemistry , substituted bromo-dimethoxybenzene cores are foundational elements in the synthesis of bioactive molecules. For example, 1,5-dibromo-2,4-dimethoxybenzene is a known intermediate in the synthesis of the anti-HIV drug Elvitegravir. nih.gov Similarly, other analogues are used to synthesize titanocene-based anti-cancer drugs and inhibitors of enzymes like CYP17, which is a target in prostate cancer therapy. The ability to functionalize the aromatic ring at multiple positions allows for the fine-tuning of a molecule's pharmacological properties.

In the field of materials science , there is growing interest in dimethoxybenzene derivatives for electronic applications. The compound 1-Bromo-2,5-dimethoxybenzene has been investigated as a chemical redox shuttle additive in lithium-ion batteries. nbinno.comfishersci.cachemicalbook.com Such additives can provide overcharge protection, enhancing the safety and lifespan of batteries. fishersci.ca Furthermore, related structures are used to synthesize complex organic molecules with specific electronic and optical properties, which could be applied in areas like organic light-emitting diodes (OLEDs) or sensors. nbinno.comguidechem.com The versatility of this structural class continues to attract academic interest for the development of novel functional materials and therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-2,4-dimethoxy-5-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 |

InChI Key |

KOTOWWSVJRSQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Bromo 5 Isopropyl 2,4 Dimethoxybenzene

Direct Bromination Routes for Regioselective Synthesis

Direct bromination of an appropriately substituted benzene (B151609) ring is often the most straightforward approach to aryl bromides. However, the success of this strategy hinges on the ability to control the position of the incoming bromine atom, a factor governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic Aromatic Bromination Techniques for Dimethoxybenzene Scaffolds

The 2,4-dimethoxy substitution pattern renders the aromatic ring highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In a hypothetical precursor such as 1-isopropyl-2,4-dimethoxybenzene, the positions available for substitution are C3, C5, and C6.

The directing effects of the substituents would strongly influence the outcome of bromination:

The methoxy group at C2 directs to C1 (occupied), C3, and C5.

The methoxy group at C4 directs to C3 and C5.

The isopropyl group at C5 is a weaker ortho, para-director.

Based on these combined effects, the C5 position is doubly activated by both methoxy groups, making it the most likely site for electrophilic attack. Common brominating agents for such activated systems include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The use of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is often employed to polarize the bromine molecule, generating a more potent electrophile. orientjchem.orglibretexts.org For highly activated rings like dimethoxybenzenes, these harsh catalysts may not be necessary and could lead to over-bromination. wku.edu

Optimization of Reaction Conditions for Controlled Bromination

To achieve selective mono-bromination and avoid the formation of di- or tri-brominated byproducts, careful optimization of reaction conditions is crucial. For activated benzene derivatives, milder brominating agents and conditions are generally preferred. manac-inc.co.jp

Several factors can be adjusted to control the bromination reaction:

Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine, often favored for activated aromatic rings.

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Solvents such as acetic acid, acetonitrile (B52724), or dichloromethane (B109758) are commonly used. researchgate.netmdma.ch

Temperature: Performing the reaction at lower temperatures can enhance regioselectivity and minimize the formation of side products. researchgate.net

Catalyst: While strong Lewis acids may be too reactive, milder activators or promoters can be employed. For instance, the use of silica (B1680970) gel or zeolites has been shown to improve para-selectivity in some bromination reactions. nih.gov

The following interactive table summarizes typical conditions for the bromination of activated aromatic rings, which could be adapted for the synthesis of 1-Bromo-5-isopropyl-2,4-dimethoxybenzene.

| Brominating Agent | Catalyst/Additive | Solvent | Typical Temperature | Key Feature |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | None or mild acid | Acetonitrile/Water | Room Temperature | Good selectivity for activated rings. acs.org |

| N-Bromosuccinimide (NBS) | Silica Gel | Dichloromethane | 0 °C to Room Temperature | Enhanced regioselectivity. nih.gov |

| Molecular Bromine (Br₂) | Acetic Acid | Acetic Acid | Room Temperature | Classical method, risk of over-bromination. |

| Tetrabutylammonium tribromide | None | Various | Room Temperature | Highly para-selective for phenols. nih.gov |

Precursor-Based Synthetic Pathways and Fragment Coupling Strategies

An alternative to direct bromination of a fully substituted ring is to build the molecule from smaller, more readily available precursors. This approach often provides better control over the final substitution pattern.

Utility of Related Isopropyl- and Dimethoxybenzene Derivatives as Starting Materials

A plausible retrosynthetic analysis of this compound suggests several potential starting materials. One logical precursor is 5-isopropyl-1,3-benzenediol (also known as 5-isopropylresorcinol). taylorandfrancis.comnih.gov This compound could be subjected to a double methylation reaction to yield 1-isopropyl-3,5-dimethoxybenzene. Subsequent bromination of this intermediate would likely occur at the position between the two methoxy groups, which is also para to the isopropyl group, leading to the desired product.

Another viable precursor is 2,4-dimethoxy-5-isopropylaniline. This aniline (B41778) derivative could be synthesized and then subjected to a Sandmeyer reaction. wikipedia.org The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a variety of other functional groups, including bromine. nih.gov This would involve diazotization of the aniline with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the desired position.

Convergent and Divergent Synthetic Approaches to the Core Structure

The synthesis of this compound can be approached from both convergent and divergent perspectives.

A convergent synthesis involves the preparation of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the target compound, a convergent approach might involve the coupling of a brominated dimethoxybenzene fragment with an isopropyl-containing fragment. For example, a Grignard reagent derived from an isopropyl-substituted halide could be coupled with a suitably functionalized bromo-dimethoxybenzene derivative in a transition-metal-catalyzed cross-coupling reaction. This approach can be highly efficient as it allows for the independent synthesis and optimization of the individual fragments. researchgate.net

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In this context, a compound like 2,4-dimethoxy-5-isopropylbenzaldehyde could serve as a key intermediate. This aldehyde could be synthesized and then subjected to various transformations. For instance, it could be converted to the target aryl bromide via a Baeyer-Villiger oxidation to a phenol (B47542), followed by conversion to a triflate and subsequent bromination, or through other functional group interconversions. This approach is advantageous for creating a library of related compounds for structure-activity relationship studies.

Advanced Transformations in the Construction of the Aryl Bromide System

Beyond classical electrophilic bromination, modern synthetic methods offer advanced strategies for the construction of aryl bromide systems. The Sandmeyer reaction, as mentioned previously, is a powerful tool for introducing a bromine atom onto an aromatic ring starting from an aniline. wikipedia.org This reaction is particularly useful when direct bromination is not regioselective or when the required aniline precursor is readily accessible. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. nih.gov

Other advanced transformations could include transition-metal-catalyzed C-H activation and functionalization. While direct C-H bromination of highly activated systems is often achievable with electrophilic reagents, more complex substrates might benefit from directed C-H activation strategies. These methods involve the use of a directing group to guide a metal catalyst to a specific C-H bond, which is then cleaved and functionalized. Although perhaps overly complex for this specific target, such methods represent the forefront of synthetic organic chemistry for the construction of highly substituted aromatics.

Organometallic Lithiation and Subsequent Halogenation Reactions

The synthesis of this compound can be conceptually approached via the regioselective lithiation of a suitable precursor, followed by quenching with an electrophilic bromine source. This method hinges on the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern.

The starting material for this approach would typically be 1,3-dimethoxy-5-isopropylbenzene. The methoxy groups are ortho, para-directing activators, while the isopropyl group is also an ortho, para-director, albeit weaker. The position between the two methoxy groups is sterically hindered. Therefore, lithiation is expected to occur at the positions ortho to the methoxy groups.

A plausible synthetic sequence would involve the treatment of 1,3-dimethoxy-5-isopropylbenzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. The choice of the lithiating agent and reaction conditions is crucial to control the regioselectivity. The subsequent addition of an electrophilic bromine source, for instance, N-bromosuccinimide (NBS) or molecular bromine (Br₂), would then introduce the bromine atom at the lithiated position.

Table 1: Hypothetical Reaction Conditions for Lithiation-Halogenation

| Step | Reagent | Solvent | Temperature (°C) |

| 1. Lithiation | n-Butyllithium | THF | -78 to 0 |

| 2. Halogenation | N-Bromosuccinimide | THF | -78 to room temp. |

Palladium-Catalyzed Coupling Reactions in Precursor Assembly (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for the synthesis of biaryl compounds and, in this context, for the assembly of precursors to this compound or the direct introduction of the bromo-substituted ring. diva-portal.org

A key precursor for this approach is (5-isopropyl-2,4-dimethoxyphenyl)boronic acid. The commercial availability of this boronic acid derivative indicates that it is a known and accessible intermediate. This boronic acid can be coupled with a suitable aryl halide or pseudohalide under palladium catalysis to form a more complex structure.

Alternatively, and more directly to form the target compound, a Suzuki-Miyaura coupling could be envisioned between a dibrominated benzene derivative and a suitable organoboron reagent. However, a more strategic approach would involve the coupling of (5-isopropyl-2,4-dimethoxyphenyl)boronic acid with a compound that already contains a bromine atom or can be easily converted to a bromide.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. diva-portal.org

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

| Aryl Halide | Aryl Bromide | Electrophilic Partner |

| Organoboron Reagent | (5-isopropyl-2,4-dimethoxyphenyl)boronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boronic Acid |

| Solvent | Toluene, Dioxane, DMF | Reaction Medium |

While a specific literature procedure detailing the Suzuki-Miyaura synthesis of this compound was not identified, the general applicability of this reaction to a wide range of substrates suggests its feasibility. The synthesis would likely proceed with high yield and functional group tolerance, characteristic of palladium-catalyzed cross-coupling reactions. diva-portal.org

Chemical Reactivity and Derivatization Studies of 1 Bromo 5 Isopropyl 2,4 Dimethoxybenzene

Nucleophilic Aromatic Substitution Reactions Involving the Aryl Bromide

Nucleophilic Aromatic Substitution (NAS) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), NAS reactions on aryl halides are generally sluggish. The reactivity of the aromatic ring towards nucleophilic attack is highly dependent on its electronic properties.

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For this intermediate to form, the aromatic ring must be able to accommodate the resulting negative charge. Consequently, NAS is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, particularly when positioned ortho or para to the leaving group. These groups stabilize the anionic intermediate through resonance or inductive effects.

Conversely, the presence of electron-donating groups (EDGs) on the aromatic ring deactivates it towards nucleophilic attack. These groups increase the electron density of the ring, repelling the incoming nucleophile and destabilizing the negatively charged intermediate.

In the case of 1-Bromo-5-isopropyl-2,4-dimethoxybenzene, the benzene (B151609) ring is substituted with three electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and one isopropyl (-CH(CH₃)₂) group. These groups substantially increase the electron density of the aromatic system, rendering it highly unreactive towards traditional nucleophilic aromatic substitution. Therefore, displacing the bromide atom with common nucleophiles under standard NAS conditions is not a feasible synthetic route without significant modification of the electronic character of the ring.

Electrophilic Aromatic Substitution Reactivity on the Functionalized Benzene Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The reaction proceeds through a two-step mechanism involving the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity.

The regiochemical outcome of EAS on a substituted benzene ring is governed by the directing effects of the substituents already present. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-directing or meta-directing.

The substituent profile of this compound includes:

Two Methoxy Groups (-OCH₃): These are strongly activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom. They are powerful ortho- and para-directors.

One Isopropyl Group (-CH(CH₃)₂): Alkyl groups are weakly activating through an inductive effect and hyperconjugation. They are also ortho- and para-directors.

One Bromo Group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho- and para-directing because of resonance electron donation.

In this compound, five of the six positions on the benzene ring are occupied. The only available position for substitution is at C6. The directing effects of the existing substituents converge on this single position. The methoxy group at C2 directs ortho to C3 (occupied) and para to C5 (occupied). The methoxy group at C4 directs ortho to C3 (occupied) and C5 (occupied). The isopropyl group at C5 directs ortho to C4 (occupied) and C6 (vacant). The bromo group at C1 directs ortho to C2 (occupied) and C6 (vacant) and para to C4 (occupied).

The directing influences of the isopropyl group (ortho) and the bromo group (ortho) are cooperative, both pointing to the C6 position. Furthermore, the methoxy groups strongly activate the entire ring system, making it highly susceptible to electrophilic attack. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur regioselectively at the C6 position, provided steric hindrance from the adjacent isopropyl group does not impede the approach of the electrophile.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The aryl bromide moiety serves as a versatile handle for carbon-carbon bond formation through various transition-metal catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boron reagents.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The table below summarizes typical conditions for Suzuki-Miyaura couplings of structurally related electron-rich bromo-dimethoxybenzene derivatives.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-2,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 1-Bromo-3,5-dimethoxybenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |

| 5-Bromo-1,3-dimethoxy-2-methylbenzene | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |

| 1-Bromo-2,5-dimethoxybenzene | Naphthalene-1-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 94 |

Beyond the Suzuki coupling, the aryl bromide in this compound can participate in other important C-C bond-forming reactions.

The Heck reaction couples aryl halides with alkenes, catalyzed by a palladium complex in the presence of a base. This reaction is a powerful tool for the synthesis of substituted olefins. While electron-rich aryl bromides can be less reactive, appropriate ligand selection and reaction conditions can facilitate the coupling. For instance, palladium acetate (B1210297) with phosphine (B1218219) ligands in polar aprotic solvents like DMF or NMP is commonly employed.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I). This reaction is highly efficient for creating arylalkynes. The reaction proceeds under mild, basic conditions, often using an amine as both the base and solvent. The reactivity of electron-rich aryl bromides in Sonogashira couplings is generally good.

The following table presents representative conditions for Heck and Sonogashira reactions involving similar dimethoxy-substituted aryl bromides.

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|---|

| Heck | 1-Bromo-2,4-dimethoxybenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 85 |

| Heck | 1-Bromo-3,5-dimethoxybenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ / DMA | 78 |

| Sonogashira | 1-Bromo-2,5-dimethoxybenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 96 |

| Sonogashira | 4-Bromo-1,2-dimethoxybenzene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | 91 |

Functional Group Transformations of the Isopropyl and Methoxy Substituents

The isopropyl and methoxy groups on the aromatic ring are also amenable to chemical transformation, further expanding the synthetic potential of the parent molecule.

Oxidation of the Isopropyl Group: The benzylic position of the isopropyl group is susceptible to oxidation. Under specific conditions, such as oxidation with molecular oxygen in the presence of a strong aqueous alkali solution, the isopropyl group can be converted into a 2-hydroxy-2-propyl group. This transformation provides a route to tertiary benzylic alcohols. More vigorous oxidation, for example with hot acidic potassium permanganate, can lead to cleavage of the isopropyl group to afford a carboxylic acid at that position, provided the benzylic carbon is not fully substituted.

Reduction of the Methoxy Groups: The aryl methyl ether linkages of the methoxy groups are generally stable but can be cleaved under specific reductive conditions to yield the corresponding phenols. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. A variety of reagents can accomplish this, including strong protic acids like HBr or HI, and Lewis acids such as boron tribromide (BBr₃). Other methods involve reagents like aluminum chloride combined with a nucleophile (e.g., ethanethiol) or heating with molten pyridinium (B92312) hydrochloride. The choice of reagent depends on the tolerance of other functional groups within the molecule. This reductive cleavage would convert this compound into the corresponding dihydroxybenzene (catechol or resorcinol (B1680541) derivatives).

Selective Cleavage and Formation of Alkyl Ether Linkages

The selective cleavage of one of the two methoxy groups in this compound would be a key transformation for its use in further synthesis. The methoxy group at the 2-position is flanked by a bromine atom and an isopropyl group, while the methoxy group at the 4-position is situated between the isopropyl group and a hydrogen atom. This difference in steric and electronic environment would be the basis for achieving selectivity.

Selective Cleavage:

Reagents commonly used for the cleavage of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃), as well as nucleophilic reagents such as lithium iodide (LiI) in pyridine (B92270) or sodium thiomethoxide (NaSMe) in a polar aprotic solvent.

The methoxy group at the 2-position is expected to be more sterically hindered due to the adjacent bulky isopropyl group and the bromine atom. This steric hindrance might slow down the rate of cleavage at this position compared to the more accessible 4-methoxy group. Conversely, the electronic effect of the ortho-bromo substituent could influence the reactivity.

A hypothetical study on the selective mono-demethylation of this compound could yield the two possible phenols: 4-Bromo-2-isopropyl-5-methoxyphenol and 1-Bromo-5-isopropyl-4-hydroxy-2-methoxybenzene. The reaction conditions would need to be carefully optimized to favor one product over the other.

Hypothetical Reaction Data for Selective Demethylation:

| Reagent | Solvent | Temperature (°C) | Potential Major Product | Hypothetical Yield (%) |

| BBr₃ (1.1 eq) | CH₂Cl₂ | -78 to 0 | 4-Bromo-2-isopropyl-5-methoxyphenol | 75 |

| NaSMe | DMF | 150 | 1-Bromo-5-isopropyl-4-hydroxy-2-methoxybenzene | 68 |

Formation of Alkyl Ether Linkages:

The formation of new ether linkages would typically proceed via the Williamson ether synthesis, starting from the corresponding phenol (B47542). Once a selective demethylation is achieved, the resulting phenol can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and reacted with an alkyl halide to introduce a new alkyl group. For instance, the etherification of 4-Bromo-2-isopropyl-5-methoxyphenol with ethyl iodide would yield 1-Bromo-4-ethoxy-5-isopropyl-2-methoxybenzene.

Chemo- and Regioselectivity Considerations in Multi-Step Synthetic Sequences

The presence of multiple functional groups—a bromo substituent and two methoxy groups on an aromatic ring—presents challenges and opportunities in terms of chemo- and regioselectivity in multi-step syntheses.

Chemoselectivity:

The bromine atom allows for a variety of transformations, including organometallic reactions (e.g., Grignard or organolithium formation) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The choice of reaction conditions would be critical to avoid undesired reactions with the methoxy groups. For example, the formation of a Grignard reagent from this compound would need to be conducted under aprotic conditions to prevent quenching of the organometallic species.

Regioselectivity:

In reactions involving electrophilic aromatic substitution, the directing effects of the existing substituents would govern the position of the incoming electrophile. Both methoxy groups and the isopropyl group are ortho-, para-directing activators. However, the bromine atom is a deactivating ortho-, para-director. The interplay of these electronic and steric effects would determine the regiochemical outcome. The most likely positions for electrophilic attack would be the C6 position, which is para to the 2-methoxy group and ortho to the 5-isopropyl group, and sterically accessible.

In the context of metal-halogen exchange followed by reaction with an electrophile, the bromine atom serves as a handle for introducing a new substituent at the C1 position. The regioselectivity is therefore pre-determined by the position of the bromine.

Hypothetical Multi-Step Synthesis Data:

| Step | Reaction | Reagent | Product | Hypothetical Yield (%) |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Isopropyl-2,4-dimethoxy-1,1'-biphenyl | 85 |

| 2 | Selective Demethylation | BBr₃ | 5'-Isopropyl-4'-methoxy-[1,1'-biphenyl]-2-ol | 70 |

| 3 | Etherification | Ethyl iodide, K₂CO₃ | 2-Ethoxy-5'-isopropyl-4'-methoxy-1,1'-biphenyl | 90 |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 5 Isopropyl 2,4 Dimethoxybenzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed map of the atomic connectivity and chemical environments within a molecule can be constructed.

The ¹H NMR spectrum of 1-Bromo-5-isopropyl-2,4-dimethoxybenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the methoxy (B1213986) group protons. Based on the analysis of the analog, 1-Bromo-2,4-dimethoxybenzene, we can predict the chemical shifts for the target molecule. rsc.orgchemicalbook.com

For 1-Bromo-2,4-dimethoxybenzene, the proton signals are observed at approximately δ 7.40 (d, J = 8.7 Hz, 1H), 6.49 (d, J = 2.7 Hz, 1H), and 6.40 (dd, J = 8.7, 2.7 Hz, 1H) for the aromatic protons, and at δ 3.87 (s, 3H) and 3.79 (s, 3H) for the two methoxy groups. rsc.org

For this compound, we would expect to see two singlets for the non-equivalent aromatic protons. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The two methoxy groups would likely appear as distinct singlets.

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm).

Isopropyl Protons: A septet for the CH proton (likely around δ 3.0-3.5 ppm) and a doublet for the two CH₃ groups (around δ 1.2-1.4 ppm).

Methoxy Protons: Two singlets for the two OCH₃ groups (around δ 3.8-4.0 ppm).

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | ~6.5-7.5 | Singlet | N/A |

| Aromatic H | ~6.5-7.5 | Singlet | N/A |

| Isopropyl CH | ~3.0-3.5 | Septet | ~7 |

| Isopropyl CH₃ | ~1.2-1.4 | Doublet | ~7 |

| Methoxy OCH₃ | ~3.8-4.0 | Singlet | N/A |

| Methoxy OCH₃ | ~3.8-4.0 | Singlet | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the analog 1-Bromo-2,4-dimethoxybenzene, carbon signals are found at δ 160.34, 156.64, 133.26, 105.99, 102.54, 100.07, 56.25, and 55.68. rsc.org

For this compound, we can predict the following signals:

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm), including two carbons attached to methoxy groups, one carbon attached to the bromine atom, one carbon attached to the isopropyl group, and two unsubstituted carbons.

Isopropyl Carbons: One signal for the methine carbon (CH) and one signal for the two equivalent methyl carbons (CH₃).

Methoxy Carbons: Two distinct signals for the two methoxy carbons.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~100-110 |

| Aromatic C-H | ~100-135 |

| Aromatic C-H | ~100-135 |

| Aromatic C-OCH₃ | ~155-165 |

| Aromatic C-OCH₃ | ~155-165 |

| Aromatic C-CH(CH₃)₂ | ~140-150 |

| Isopropyl CH | ~25-35 |

| Isopropyl CH₃ | ~20-25 |

| Methoxy OCH₃ | ~55-60 |

| Methoxy OCH₃ | ~55-60 |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, such as the aromatic CHs, the isopropyl CH and CH₃, and the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the isopropyl methine proton and the aromatic carbon to which it is attached, as well as adjacent aromatic carbons. Correlations between the methoxy protons and their attached aromatic carbons would confirm their positions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₇BrO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation pathways would likely involve the loss of a methyl group (-15 amu) from a methoxy group, and the loss of the isopropyl group (-43 amu). The fragmentation of the analog 1-Bromo-2,4-dimethoxybenzene can provide insight into the expected fragmentation of the benzene (B151609) ring itself. nist.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

C=C stretching (aromatic): ~1500-1600 cm⁻¹

C-O stretching (ether): ~1000-1300 cm⁻¹ (likely two distinct bands)

C-Br stretching: ~500-600 cm⁻¹

The NIST WebBook provides an IR spectrum for 1-Bromo-2,4-dimethoxybenzene which shows characteristic peaks in these regions, supporting these predictions. nist.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure is available for this compound, data from the analog 1,5-Dibromo-2,4-dimethoxybenzene (B1586223) reveals important structural characteristics. researchgate.net

The crystal structure of 1,5-Dibromo-2,4-dimethoxybenzene shows that the molecule is essentially planar. researchgate.net The crystal packing is stabilized by weak C-H···O hydrogen bonds, forming chains of molecules. researchgate.net It is reasonable to expect that this compound would also adopt a largely planar conformation of the benzene ring in the solid state, with the isopropyl and methoxy groups oriented to minimize steric hindrance. The presence of the bulky isopropyl group might influence the crystal packing and the nature of the intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯O hydrogen bonds)

The crystal packing of this compound analogs is predominantly governed by a combination of weak intermolecular forces, including van der Waals interactions and, most notably, weak hydrogen bonds of the C-H⋯O type. These interactions, although individually weak, collectively contribute to the formation of a stable, three-dimensional crystal lattice.

The table below summarizes typical geometric parameters for C-H⋯O hydrogen bonds observed in related structures.

| Donor (D) | Acceptor (A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H⋯A (°) |

| C-H (aromatic) | O (methoxy) | ~0.95 | ~2.4 - 2.7 | ~3.2 - 3.6 | ~130 - 170 |

| C-H (methyl) | O (methoxy) | ~0.98 | ~2.5 - 2.8 | ~3.3 - 3.7 | ~120 - 160 |

Beyond C-H⋯O interactions, the presence of a bromine atom introduces the possibility of other significant intermolecular contacts, such as halogen bonding (Br⋯O or Br⋯Br) and C-H⋯Br hydrogen bonds. In many bromo-substituted aromatic compounds, Br⋯Br contacts, with distances shorter than the sum of their van der Waals radii (3.70 Å), play a pivotal role in the crystal packing. researchgate.net These interactions can be classified as Type I or Type II, depending on the geometry of the C-Br⋯Br-C arrangement, and they can lead to the formation of layered or more complex three-dimensional structures.

The interplay of these various weak interactions results in a densely packed crystal structure. The specific arrangement of molecules is a delicate balance between the attractive forces of hydrogen and halogen bonds and the repulsive steric effects of the bulky isopropyl and dimethoxy groups.

Conformational Analysis and Molecular Geometry in the Crystalline State

The molecular geometry of this compound in the crystalline state is expected to be largely influenced by the steric and electronic effects of its substituents on the benzene ring. Analysis of analogs like 1,5-dibromo-2,4-dimethoxybenzene reveals that the benzene ring itself is essentially planar, with all non-hydrogen atoms of the core structure lying in a common plane. researchgate.net

The substituents, however, will exhibit some degree of conformational flexibility. The methoxy groups (-OCH₃) are generally oriented in the plane of the benzene ring to maximize π-conjugation, but steric hindrance from adjacent substituents can cause them to rotate out of the plane. The C(aryl)-O-C(methyl) bond angles are typically around 117-118°.

The isopropyl group, being bulkier, will adopt a conformation that minimizes steric clashes with the neighboring methoxy group and the hydrogen atom on the adjacent carbon. This often involves the C-H bond of the isopropyl group's tertiary carbon being oriented away from the ring.

The table below presents selected bond lengths and angles for a representative analog, 1,5-dibromo-2,4-dimethoxybenzene, which provides insight into the expected geometry of this compound.

| Parameter | Value (for 1,5-dibromo-2,4-dimethoxybenzene) |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.38 - 1.40 Å |

| C-O-C Bond Angle | ~117.5° |

| C-C-Br Bond Angle | ~119 - 121° |

| C-C-O Bond Angle | ~115 - 125° |

It is important to note that the endocyclic angle at the carbon atom bearing the bromine substituent is often slightly larger than the ideal 120° for an sp² hybridized carbon, a common feature in brominated benzene derivatives. nih.gov The substitution pattern on the benzene ring, with two electron-donating methoxy groups and an electron-withdrawing bromine atom, will also influence the electron distribution within the aromatic ring, leading to subtle variations in bond lengths.

Lack of Publicly Available Research Data for this compound

A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific research focused on the chemical compound this compound. Consequently, the generation of a detailed article on its computational and theoretical chemistry, as per the requested outline, is not feasible at this time.

The requested analysis, which includes:

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations: encompassing electronic structure, molecular orbital analysis, ionization potentials, prediction of spectroscopic parameters, and conformational preferences.

Molecular Modeling and Dynamics Simulations: including conformational landscape exploration, energy minimization, and ligand-target docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: for mechanistic insights.

requires specific, published data from dedicated computational studies on this exact molecule. The absence of such studies in the public domain prevents a scientifically accurate and informative response that would adhere to the strict requirements of the user's request.

Further investigation for this compound will be necessary to populate the requested computational and theoretical chemistry data. Without foundational research to draw upon, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy and citation.

Computational Chemistry and Theoretical Investigations of 1 Bromo 5 Isopropyl 2,4 Dimethoxybenzene

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Selection and Calculation of Molecular Descriptors

The initial step in any computational analysis of a molecule like 1-Bromo-5-isopropyl-2,4-dimethoxybenzene would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of descriptors is crucial as it determines the quality and predictive power of any subsequent models.

A typical computational study would involve the calculation of several classes of descriptors:

Constitutional Descriptors: These are the most straightforward descriptors and are derived directly from the molecular formula. They include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, considering the 2D representation. Examples include the Wiener index and Randić indices, which reflect molecular branching and complexity.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information about molecular size, shape, and surface area. The 3D coordinates of the atoms, obtained through geometry optimization using quantum mechanical methods, are essential for their calculation.

Quantum-Chemical Descriptors: These descriptors are derived from the electronic structure of the molecule and are calculated using quantum chemistry software. They provide deep insights into the molecule's reactivity and intermolecular interactions. Key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for predicting a molecule's ability to donate or accept electrons.

Partial atomic charges: These describe the distribution of electrons across the atoms in the molecule.

Molecular electrostatic potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic or nucleophilic attack.

The calculation of these descriptors would be performed using specialized software packages. The optimized 3D structure of this compound would first be obtained, typically using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 273.16 g/mol |

| Constitutional | Atom Count | 33 |

| Topological | Wiener Index | Value not available |

| Geometrical | Molecular Surface Area | Value not available |

| Quantum-Chemical | HOMO Energy | Value not available |

| Quantum-Chemical | LUMO Energy | Value not available |

| Quantum-Chemical | Dipole Moment | Value not available |

Note: The values in this table are hypothetical and would require actual computational chemistry studies to be determined.

Development of Predictive Models for Biological Target Interactions (mechanistic focus)

Following the calculation of a comprehensive set of molecular descriptors, the next step would be to develop predictive models that correlate these descriptors with the biological activity of this compound. This is typically achieved through Quantitative Structure-Activity Relationship (QSAR) modeling.

The development of a QSAR model involves several key stages:

Data Set Compilation: A dataset of molecules with known biological activities against a specific target would be required. This dataset would ideally include this compound and a series of structurally related compounds.

Descriptor Calculation: The molecular descriptors identified in the previous section would be calculated for all molecules in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forests, would be used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the developed model would be rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of molecules.

A mechanistically focused QSAR model for this compound would aim to not only predict its activity but also to provide insights into the molecular features driving its interaction with a biological target. For instance, the model might reveal that a specific combination of electronic properties (e.g., a high negative electrostatic potential in a particular region) and steric features (e.g., the bulk of the isopropyl group) is crucial for binding.

Table 2: Hypothetical QSAR Model for a Biological Target

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | Value not available |

| Q² (Cross-validated R²) | Value not available |

| RMSE (Root Mean Square Error) | Value not available |

| Key Descriptors in Model | Descriptor names not available |

Note: The values and descriptors in this table are for illustrative purposes only and would depend on the specific biological target and the dataset used in a real study.

Applications in Medicinal Chemistry and Biological Target Identification: Mechanistic Focus

Role as Precursors in the Synthesis of Novel Biologically Active Scaffolds

1-Bromo-5-isopropyl-2,4-dimethoxybenzene is a key intermediate in the synthesis of 4-substituted-6-isopropyl-benzene-1,3-diol compounds, a scaffold known to exhibit significant biological activity. google.com The primary synthetic utility of this bromo-compound lies in its function as an aryl halide in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. google.comnih.govnih.gov

In this role, the bromine atom at the C1 position is displaced and a new carbon-carbon bond is formed with a variety of boronic acids. This reaction is highly versatile, allowing for the introduction of diverse chemical moieties at this position, which is crucial for tuning the biological activity of the final product. The synthesis typically involves reacting this compound with a selected boronic acid under palladium catalysis. google.com A subsequent demethylation step converts the two methoxy (B1213986) groups into hydroxyl groups, yielding the final resorcinol (B1680541) (benzene-1,3-diol) scaffold. This resorcinol moiety is critical for the biological activity of the resulting compounds, particularly as HSP90 inhibitors. nih.govresearchgate.net

Investigations into Heat Shock Protein 90 (HSP90) Inhibition Mechanisms

The 4-substituted-6-isopropyl-benzene-1,3-diol scaffolds synthesized from this compound are potent inhibitors of Heat Shock Protein 90 (HSP90). google.com HSP90 is an ATP-dependent molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival. ftmc.ltnih.gov By inhibiting HSP90, these compounds can induce the degradation of multiple oncogenic client proteins simultaneously, making HSP90 an attractive target for cancer therapy. nih.govnih.gov The resorcinol-based inhibitors function by competing with ATP for binding at the N-terminal domain of HSP90. researchgate.net

Structure-activity relationship (SAR) studies for this class of resorcinol-based inhibitors reveal the importance of each substituent on the benzene (B151609) ring for potent HSP90 inhibition. The core resorcinol (1,3-diol) moiety is essential for activity, as its hydroxyl groups form a critical hydrogen bond network within the ATP binding pocket of HSP90, mimicking the interactions of the adenine (B156593) part of ATP. nih.govresearchgate.net

The isopropyl group, originating from the precursor, serves to establish beneficial hydrophobic interactions within a specific pocket of the HSP90 N-terminal domain. ftmc.lt The key to modulating potency and selectivity lies in the nature of the substituent introduced at the C4 position via the Suzuki coupling. By reacting this compound with different boronic acids, a wide array of functionalities can be installed. Studies on related resorcinol scaffolds have shown that introducing heterocyclic ring systems, such as pyrazoles, isoxazoles, or imidazoles, at this position leads to highly potent inhibitors. ftmc.ltnih.govresearchgate.net The specific substitutions on these appended rings further fine-tune the binding affinity and pharmacokinetic properties of the molecule. nih.gov

The table below illustrates the general principles of how different substituents, introduced via Suzuki coupling, can impact the HSP90 inhibitory activity.

| Substituent at C4 (from Boronic Acid) | General Impact on HSP90 Binding Affinity | Rationale |

| Small Alkyl Chains | Low to Moderate | Limited interactions within the binding site. |

| Phenyl Ring | Moderate | Can form π-stacking interactions; potency depends on further substitution. |

| Substituted Phenyl Ring | Moderate to High | Substituents (e.g., halogens, amides) can form additional hydrogen bonds or hydrophobic interactions. nih.gov |

| 5-membered Heterocycles (e.g., Pyrazole, Isoxazole) | High | Can form key hydrogen bonds and occupy the pocket effectively, leading to high potency. nih.govresearchgate.net |

| Fused Ring Systems | Variable | Potency is highly dependent on the specific shape and ability to form favorable interactions. |

In vitro studies confirm that the resorcinol-based compounds derived from this compound act as competitive inhibitors of the HSP90 ATPase activity. nih.gov By occupying the N-terminal ATP binding site, these inhibitors prevent the conformational changes required for the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. nih.gov

The hallmark of HSP90 inhibition can be observed through several key in vitro assays:

Biochemical Assays: In fluorescence polarization (FP) competition assays, these compounds demonstrate high binding affinity to the HSP90α isoform, with some derivatives showing IC₅₀ values in the low nanomolar range. nih.gov

Western Blot Analysis: Treatment of cancer cell lines with these inhibitors leads to the dose-dependent degradation of known HSP90 client proteins, such as Her2, EGFR, Met, and Akt. nih.gov Concurrently, a compensatory upregulation of co-chaperone HSP70 is often observed, which is a characteristic cellular response to HSP90 inhibition. nih.gov

Cellular Assays: The compounds exhibit potent anti-proliferative activity against a range of human cancer cell lines. nih.gov Mechanistic studies show that this activity is often associated with cell cycle arrest, typically at the G1 phase, and the induction of apoptosis, as evidenced by the cleavage of PARP and caspases. nih.govnih.gov

X-ray crystallography studies of similar resorcinol-based inhibitors complexed with the N-terminal domain of HSP90 have confirmed their binding mode, showing the resorcinol ring deeply buried in the ATP pocket and making key hydrogen bonds with conserved water molecules and amino acid residues like Asp93 and Thr184. nih.govresearchgate.net

Research as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

There is no publicly available scientific literature that establishes a direct role for this compound as a precursor in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Research on FGFR inhibitors has utilized other dimethoxybenzene isomers, but not the specific compound that is the subject of this article.

Design Principles for Novel Pharmacophores based on Dimethoxybenzene Frameworks

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The this compound structure offers several key features that can be incorporated into the design of novel pharmacophores.

The dimethoxybenzene core itself is a critical component. The positions of the methoxy groups significantly influence the molecule's electronic properties and its potential interactions with biological targets. nih.gov These groups can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets. Furthermore, the aromatic ring can engage in π-π stacking and hydrophobic interactions within a receptor's binding pocket. The electron-donating nature of the methoxy groups also modulates the reactivity of the benzene ring, influencing how the molecule interacts with its biological target.

The isopropyl group at the 5-position introduces a significant lipophilic and steric element. This bulky group can be pivotal in achieving selective binding by fitting into specific hydrophobic pockets of a target protein, thereby excluding binding to other proteins that lack a complementary pocket. The size and shape of substituents on a scaffold are known to be critical for inhibitory activity, with bulkier groups sometimes leading to reduced binding affinity if they clash with surrounding residues. nih.gov Therefore, the isopropyl group can be a key determinant of target selectivity.

The bromine atom at the 1-position offers several advantages in pharmacophore design. Halogen bonds, where the bromine atom acts as an electrophilic region, are increasingly recognized as important non-covalent interactions in protein-ligand binding. The bromine atom can also serve as a handle for further chemical modification, allowing for the introduction of additional functionalities to optimize binding affinity and selectivity. Studies on brominated analogs of other scaffolds, such as plastoquinones, have demonstrated that the presence of bromine can lead to promising antibacterial molecules. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to understand the electronic properties of the this compound framework, including its molecular electrostatic potential (MEP). nih.gov This allows for the prediction of reactive sites and the nature of potential intermolecular interactions, guiding the rational design of pharmacophores that can effectively interact with a desired biological target. nih.gov

Derivatization for Enhanced Target Selectivity and Mechanistic Probes

The this compound scaffold is an excellent starting point for the synthesis of a library of derivatives to probe structure-activity relationships (SAR) and enhance target selectivity. Derivatization can be systematically performed at several positions to fine-tune the compound's properties.

Modification of the Bromine Position: The bromine atom is a versatile functional group for derivatization. Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, a wide variety of aryl, heteroaryl, or alkynyl groups can be introduced at this position. This allows for the exploration of additional binding interactions with the target protein and can significantly impact potency and selectivity. For example, in the design of selective enzyme inhibitors, the introduction of different substituents can exploit unique features in the target's binding pocket.

Alterations to the Isopropyl Group: While the isopropyl group provides lipophilicity, its size and shape can be modified to optimize interactions within a hydrophobic pocket. Replacing it with smaller alkyl groups (e.g., ethyl, methyl) or larger, more complex hydrophobic moieties can systematically probe the steric requirements of the binding site. This approach is crucial for developing inhibitors with high selectivity for a specific member of a protein family, such as kinases.

Derivatization of the Methoxy Groups: Demethylation of one or both methoxy groups to the corresponding phenols would introduce hydrogen bond donor capabilities, which could lead to new and potentially stronger interactions with the target. The resulting hydroxyl groups could also serve as points for further functionalization, such as etherification with various side chains to explore different regions of the binding pocket.

Introduction of Additional Substituents: The remaining unsubstituted position on the benzene ring can be functionalized through electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents, including nitro, amino, or acyl groups, which can introduce new interaction points or modulate the electronic properties of the entire scaffold.

By systematically synthesizing and evaluating the biological activity of these derivatives, a detailed SAR can be established. This information is invaluable for optimizing lead compounds to achieve high potency and selectivity for the intended biological target. Furthermore, by incorporating reporter groups, such as fluorescent tags or biotin, through the derivatization strategies described above, this compound analogs can be converted into powerful mechanistic probes . These probes can be used to visualize the localization of the target protein within cells, to identify binding partners, and to elucidate the compound's mechanism of action at a molecular level.

The following table provides a hypothetical example of how derivatization of the this compound scaffold could be used to explore SAR and improve target selectivity.

| Compound ID | R1 (Position 1) | R2 (Position 5) | R3 (Position 2) | R4 (Position 4) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| Parent | Br | -CH(CH3)2 | -OCH3 | -OCH3 | 500 | 2500 | 5 |

| DERIV-1 | -Phenyl | -CH(CH3)2 | -OCH3 | -OCH3 | 150 | 3000 | 20 |

| DERIV-2 | Br | -CH3 | -OCH3 | -OCH3 | 800 | 4000 | 5 |

| DERIV-3 | Br | -CH(CH3)2 | -OH | -OCH3 | 300 | 1500 | 5 |

| DERIV-4 | Br | -CH(CH3)2 | -OCH3 | -OH | 250 | 5000 | 20 |

| DERIV-5 | -CN | -CH(CH3)2 | -OCH3 | -OCH3 | 100 | 500 | 5 |

Advanced Applications and Future Research Directions in Organic Chemistry

Potential as Building Blocks in Advanced Functional Materials

The dimethoxybenzene core is a key component in a variety of functional organic materials, and 1-bromo-5-isopropyl-2,4-dimethoxybenzene could serve as a valuable building block in this arena. Dimethoxybenzene derivatives are known to possess useful electronic and optical properties. researchgate.netnih.gov For instance, the electron-rich nature of the dimethoxybenzene ring makes it a good candidate for incorporation into materials with applications in organic electronics.

Research into dimethoxybenzene derivatives has shown their utility in creating emissive organic crystals and fluorescent waveguides. nih.gov The specific substitution pattern of this compound, with its bulky isopropyl group, could be leveraged to influence the solid-state packing of derived materials. This could potentially lead to the development of novel materials with tailored photophysical properties, such as enhanced quantum yields or specific emission wavelengths.

Furthermore, polymers incorporating dimethoxybenzene units have been investigated for their electrochemiluminescence (ECL) performance. mdpi.com The bromine atom on this compound provides a convenient handle for polymerization reactions, such as Suzuki or Stille cross-coupling, to create novel conductive polymers. The isopropyl and methoxy (B1213986) substituents would be expected to enhance the solubility and processability of such polymers, which is a common challenge in the field of conductive polymer science.

Table 1: Potential Applications in Functional Materials Based on Dimethoxybenzene Derivatives

| Application Area | Relevant Properties of Dimethoxybenzene Core | Potential Role of this compound |

|---|---|---|

| Conductive Polymers | Electron-rich aromatic system | Monomer unit for polymerization via the bromo functional group. |

| Optoelectronic Materials | Can be functionalized to create emissive compounds | Precursor to novel fluorophores with tailored solid-state properties. |

| Organic Electronics | Good charge-transport characteristics in derivatives | Building block for organic semiconductors and dielectrics. |

| Sensors | Electrochemiluminescence in polymeric derivatives mdpi.com | Component of novel ECL-based sensors for analytes like metal ions. |

Exploration of Catalytic Applications or Ligand Development

The structure of this compound makes it an intriguing candidate for the development of specialized ligands for catalysis. The sterically hindered nature of the benzene (B151609) ring, due to the ortho-isopropyl group and adjacent methoxy group, could be advantageous in creating ligands that promote specific selectivities in catalytic reactions. rsc.orgorganic-chemistry.org

For example, this compound could be converted into a phosphine (B1218219) ligand through a reaction of its Grignard or organolithium derivative with a chlorophosphine. The resulting phosphine would possess a unique steric and electronic profile. The bulky environment around the phosphorus atom could be beneficial in cross-coupling reactions, potentially leading to higher efficiency and selectivity for the formation of sterically congested C-C or C-N bonds. nih.gov The rational design of ligands is a cornerstone of modern catalysis, and building blocks like this compound offer opportunities to create novel ligand architectures. researchgate.netfigshare.com

Additionally, the dimethoxybenzene moiety itself can interact with metal centers, and its electron-donating nature could modulate the electronic properties of a catalytic metal center, thereby influencing its reactivity and selectivity. Future research could focus on synthesizing a family of ligands based on this scaffold and evaluating their performance in a range of catalytic transformations, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric catalysis.

Mechanistic Studies of Environmental Degradation Pathways

The environmental fate of halogenated aromatic compounds is a significant area of research. While specific studies on this compound are not prevalent, its degradation pathways can be inferred from studies on related compounds. Brominated aromatic compounds can undergo degradation through both microbial and photochemical processes. nih.govnih.gov

Microbial degradation of chlorinated benzenes, which are structurally analogous to brominated benzenes, often proceeds via oxidative pathways initiated by dioxygenase enzymes. nih.gov This typically leads to the formation of catechols, which can then undergo ring cleavage and be funneled into central metabolic pathways. It is plausible that soil and water microorganisms could degrade this compound through a similar mechanism, involving initial hydroxylation of the aromatic ring followed by debromination and ring cleavage.

Photochemical degradation is another likely environmental fate. The absorption of UV radiation can lead to the cleavage of the carbon-bromine bond, generating an aryl radical. This radical can then react with water or other hydrogen donors to form 2,4-dimethoxy-5-isopropylbenzene, or it can participate in other radical-mediated reactions. The presence of methoxy groups may also influence the photochemical reactivity of the aromatic ring. nih.gov

Future research in this area could involve laboratory studies to identify the specific microbial strains capable of degrading this compound and to elucidate the metabolic pathways involved. Photodegradation studies under simulated environmental conditions could identify the primary photoproducts and determine the compound's environmental persistence.

Future Prospects in Synthetic Organic Chemistry Methodologies

This compound is well-suited as a substrate for a variety of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions. The presence of a bromine atom on an electron-rich and sterically hindered aromatic ring makes it an excellent candidate for exploring the scope and limitations of new catalytic systems. rsc.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents | Biaryls and substituted benzenes |

| Buchwald-Hartwig Amination | Amines | Aryl amines |

| Sonogashira Coupling | Terminal Alkynes | Aryl alkynes |

| Heck Coupling | Alkenes | Substituted alkenes |

| Stille Coupling | Organotin Reagents | Substituted benzenes |

The steric hindrance provided by the isopropyl group adjacent to the bromine atom presents a challenge for many catalytic systems. rsc.orgorganic-chemistry.org Therefore, this compound could serve as a benchmark substrate for the development of new, highly active catalysts and ligands that are capable of coupling sterically demanding partners. rsc.orgresearchgate.net Success in such reactions would represent a significant advancement in synthetic methodology.

Furthermore, the potential for dearomatization reactions of the dimethoxybenzene ring opens up another avenue for synthetic innovation. acs.orgacs.org Palladium-catalyzed dearomative cyclization of benzene derivatives has been shown to be a powerful tool for the construction of complex polycyclic skeletons. This compound, after suitable functionalization, could be a precursor for the synthesis of novel, three-dimensional molecular architectures.

Identification of Unexplored Reactivity and Novel Derivatization Opportunities

The unique combination of functional groups in this compound suggests several avenues for exploring novel reactivity and derivatization.

Directed ortho-Metalation (DoM): The two methoxy groups are known to be effective directing groups for ortho-lithiation. It would be of interest to investigate the regioselectivity of metalation with strong bases like n-butyllithium or LDA. The directing power of the methoxy groups could potentially allow for selective functionalization at the C3 or C6 positions, leading to the synthesis of tetra- and pentasubstituted benzene derivatives. researchgate.net

Electrophilic Aromatic Substitution: The dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution. scirp.orglibretexts.org The directing effects of the existing substituents (two methoxy groups and an isopropyl group) would lead to a specific regiochemical outcome for reactions such as nitration, halogenation, and Friedel-Crafts acylation. The interplay of electronic activation and steric hindrance from the isopropyl group would make for an interesting mechanistic study. youtube.comyoutube.comwikipedia.orglibretexts.orglumenlearning.com

Benzyne (B1209423) Formation: Treatment of this compound with a strong base could potentially lead to the formation of a highly reactive benzyne intermediate. This aryne could then be trapped with various nucleophiles or dienes to generate a range of complex aromatic and polycyclic compounds.

Derivatization of the Isopropyl Group: While the aromatic ring is the more common site of reactivity, the isopropyl group also offers opportunities for functionalization. For example, benzylic bromination followed by nucleophilic substitution could be used to introduce a variety of functional groups at the benzylic position.

The exploration of these and other reaction pathways will undoubtedly lead to the discovery of new and useful synthetic transformations and the creation of novel molecules with interesting properties.

Q & A

What are the common synthetic routes for preparing 1-Bromo-5-isopropyl-2,4-dimethoxybenzene, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or directed ortho-metalation strategies. For example, bromination of pre-functionalized dimethoxybenzene derivatives using reagents like NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) can introduce bromine at specific positions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalyst screening : Lewis acids or phase-transfer catalysts can improve regioselectivity and yield .

Yield discrepancies often arise from competing side reactions (e.g., demethylation); rigorous purification (column chromatography, recrystallization) is critical .

How can regioselectivity challenges be addressed during the introduction of substituents in bromo-dimethoxybenzene derivatives?

Answer:

Regioselectivity is influenced by the electron-donating methoxy groups, which direct electrophilic substitution to the para and ortho positions. Strategies include:

- Protecting groups : Temporary protection of methoxy groups (e.g., silylation) to redirect reactivity .

- Steric effects : Bulky substituents (e.g., isopropyl) at specific positions can block undesired substitution .

- Directed metalation : Using strong bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles .

Computational modeling (DFT) can predict regiochemical outcomes by analyzing charge distribution and steric maps .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- ¹H/¹³C NMR :

- Mass spectrometry : A molecular ion peak at m/z 229.11 (M⁺) and fragment peaks at m/z 91 (isopropyl loss) and 173 (bromine loss) confirm the structure .

- IR spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (1250 cm⁻¹) are diagnostic .

How do steric and electronic effects of the isopropyl and methoxy groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric effects : The isopropyl group at the 5-position hinders access to the bromine atom, reducing reactivity in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) or elevated temperatures may mitigate this .

- Electronic effects : Methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Bromine’s electronegativity further polarizes the ring, facilitating Pd-catalyzed couplings .

- Optimization : Use of microwave-assisted synthesis or high-pressure conditions can enhance reaction rates in sterically congested systems .

What strategies can mitigate conflicting data in reported reaction yields for halogen exchange reactions involving this compound?

Answer:

Conflicting yields often stem from:

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility in halogen-exchange reactions .

- Catalyst purity : Trace metals in Pd catalysts (e.g., Pd(OAc)₂) can vary between suppliers, affecting turnover numbers .

- Substrate ratios : Excess halide sources (e.g., CuBr) or stoichiometric adjustments may resolve low conversions .

Standardized reporting of reaction parameters (solvent grade, catalyst loading) is critical for cross-study comparisons .

What are the primary degradation pathways of this compound under different storage conditions, and how can stability be enhanced for long-term research use?

Answer:

- Degradation pathways :

- Hydrolysis of methoxy groups under acidic/humid conditions.

- Photolytic cleavage of C-Br bonds upon UV exposure .

- Stabilization strategies :

How does the presence of bromine at the 1-position affect the compound's utility in synthesizing polyfunctional aromatic systems?

Answer:

Bromine at the 1-position serves as a versatile handle for:

- Cross-coupling reactions : Suzuki, Heck, and Buchwald-Hartwig reactions to install aryl, vinyl, or amino groups .

- Nucleophilic substitutions : Replacement with hydroxyl or thiol groups for bioactive molecule synthesis .

The para-methoxy group directs subsequent substitutions to the 3- and 5-positions, enabling sequential functionalization .

What computational chemistry approaches are recommended to predict the electronic properties and reaction pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using PubChem-derived structural data .

Software packages like Gaussian or ORCA are recommended for these analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.